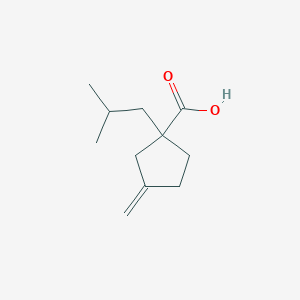
3-Methylene-1-isobutyl-cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methylidene group and a 2-methylpropyl group, along with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions The reaction typically requires a catalyst to facilitate the formation of the cyclopentane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the reaction. Catalysts such as Lewis acids or transition metal complexes are often employed to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methylidene and 2-methylpropyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylidene and 2-methylpropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
Cyclopentane-1-carboxylic acid: A cyclopentane derivative with a carboxylic acid group.
Uniqueness
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a 2-methylpropyl group on the cyclopentane ring. These substituents confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(10(12)13)5-4-9(3)7-11/h8H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
NZFSGGAIEXWGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCC(=C)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



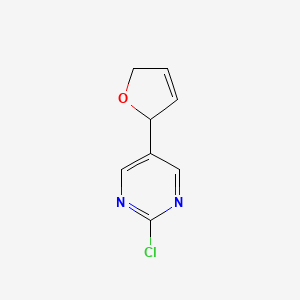

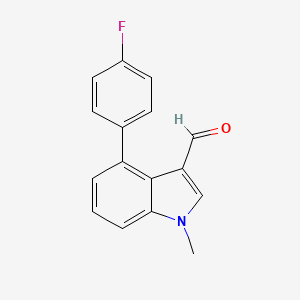
![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)

![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)

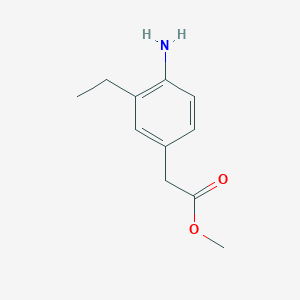
![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)

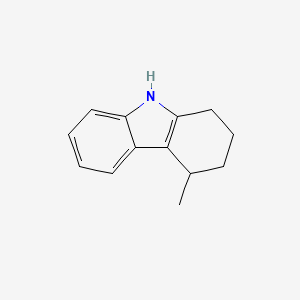
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
